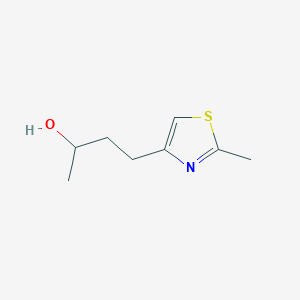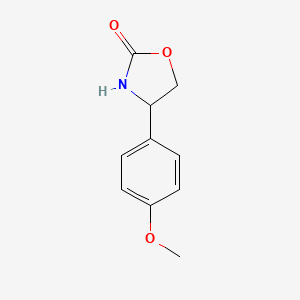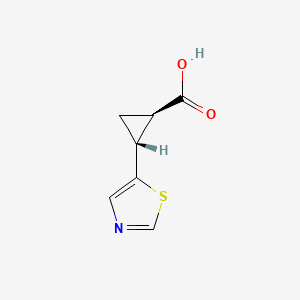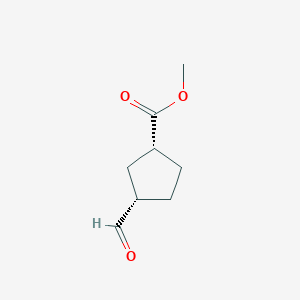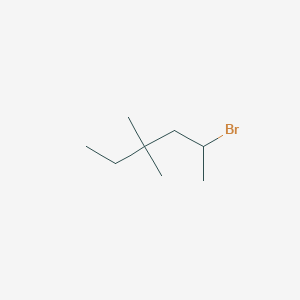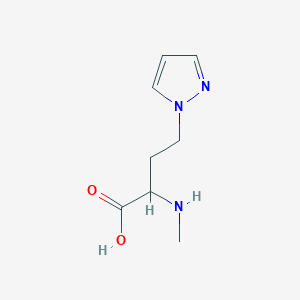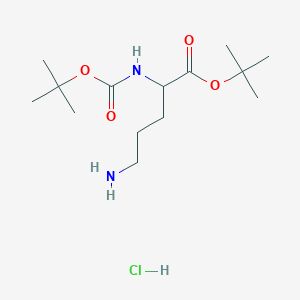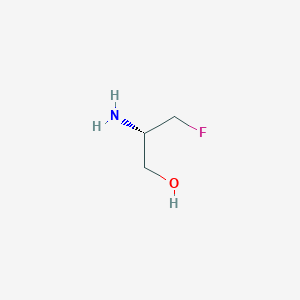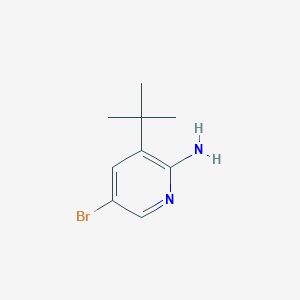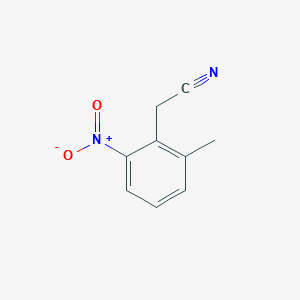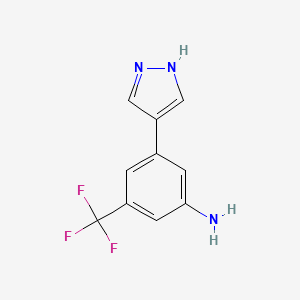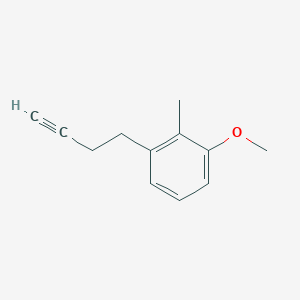
1-(2-Ethoxyphenyl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, along with two fluorine atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-ethoxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of difluoroacetic acid to the aldehyde group, followed by dehydration to form the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Ethoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are determined by the nature of the interactions between the compound and its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxyphenyl)-2,2-difluoroethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
1-(2-Hydroxyphenyl)-2,2-difluoroethan-1-one: Contains a hydroxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-2,2-dichloroethan-1-one: Contains chlorine atoms instead of fluorine atoms.
Uniqueness
1-(2-Ethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both ethoxy and difluoro groups, which impart specific chemical and physical properties
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
1-(2-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-6-4-3-5-7(8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clé InChI |
KZSRLINQYCEJQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


